molecular formula C9H15F3O B1453829 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol CAS No. 681811-73-4

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol

Cat. No. B1453829
M. Wt: 196.21 g/mol
InChI Key: UEJCTEPGOAHZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C9H15F3O and a molecular weight of 196.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is 1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol is a liquid at room temperature . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol serves as an important intermediate in the synthesis of various chemical compounds. For instance, a novel synthesis method for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization has been developed, highlighting its role in creating structurally diverse furans for potential applications in pharmaceuticals and materials science (Zhang, Zhao, & Lu, 2007). Additionally, the compound has been utilized in the synthesis of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, showcasing its application in molecular recognition through NMR and fluorescence spectroscopy, which could be beneficial in chiral analysis and separation technologies (Khanvilkar & Bedekar, 2018).

Catalysis and Material Science

Research on 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol has also extended into the realm of catalysis and materials science. For example, studies on the allylic oxidation of cyclohexene have demonstrated the effectiveness of ruthenium-doped titanium-pillared clays, indicating the compound's potential in enhancing catalytic reactions for industrial applications (Dali et al., 2015). Furthermore, the development of Cu(II)- and Co(II)-containing metal–organic frameworks (MOFs) as catalysts for cyclohexene oxidation under solvent-free conditions highlights the role of 2-Cyclohexyl-1,1,1-trifluoropropan-2-ol in promoting green chemistry and sustainable chemical processes (Fu et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as keeping the container tightly closed and protecting from moisture .

properties

IUPAC Name

2-cyclohexyl-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h7,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJCTEPGOAHZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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